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CAS No.: 536974-84-2

Cat. No.: B3353248

Get Quote

In the vast repository of chemical entities utilized in drug discovery and development, specific
structural motifs often emerge as privileged scaffolds due to their inherent physicochemical and
biological properties. The molecule (4-Benzyloxy-3,5-dichlorophenyl)methanol represents a
confluence of three such important features: a stable benzyloxy protecting group, a
dichlorinated aromatic ring that modulates lipophilicity and metabolic stability, and a reactive
benzyl alcohol for further synthetic elaboration.

A comprehensive search of established chemical databases, however, reveals that a specific
CAS (Chemical Abstracts Service) number for (4-Benzyloxy-3,5-dichlorophenyl)methanol
has not been assigned. This indicates that the compound is either novel or not widely
commercialized. This guide, therefore, adopts a dual approach. Firstly, it provides identification
details for closely related and documented structural analogs. Secondly, leveraging established
principles of organic synthesis, it presents a robust, logical, and detailed protocol for the
proposed synthesis of the titte compound. This document is intended to serve as a practical
and authoritative resource for researchers engaged in the synthesis of novel chemical entities
and for drug development professionals seeking to understand the potential of such building
blocks.
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Part 1: Identification of Structural Analogs

While (4-Benzyloxy-3,5-dichlorophenyl)methanol itself is not cataloged, several structural
analogs are well-documented. These compounds provide a critical frame of reference for
predicting the properties and reactivity of the target molecule.

Molecular Weight (
Compound Name CAS Number Molecular Formula

g/mol )

(3,5-
Dichlorophenyl)metha  60211-57-6 C7HeCI20 177.03
nol
3,5-Dichloro-4-

2314-36-5 C7HaCl202 191.01[1][2]
hydroxybenzaldehyde
(4-
(Benzyloxy)phenyl)me  836-43-1 C14H1402 214.26[3]
thanol
(4-(Benzyloxy)-3-
chlorophenyl)methano  536974-87-5 C14H13CIO2 248.71[4][5][6]

Part 2: A Proposed Synthetic Pathway

The synthesis of (4-Benzyloxy-3,5-dichlorophenyl)methanol can be logically approached via
a two-step sequence starting from the commercially available 3,5-dichloro-4-
hydroxybenzaldehyde (CAS: 2314-36-5)[1][2]. The strategy involves:

» Protection of the phenolic hydroxyl group as a benzyl ether via the Williamson ether
synthesis.

» Reduction of the benzaldehyde to the corresponding benzyl alcohol.

This pathway is selected for its reliability, high-yielding steps, and the use of common
laboratory reagents.
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Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 4-Benzyloxy-3,5-dichlorobenzaldehyde via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for forming ethers. It proceeds
through an SN2 mechanism where a phenoxide ion, generated by deprotonating a phenol with
a base, acts as a nucleophile to displace a halide from an alkyl halide.[4][5]

o Materials:

o 3,5-Dichloro-4-hydroxybenzaldehyde (1.0 eq)

o

Benzyl bromide (1.1 - 1.2 eq)

[¢]

Anhydrous Potassium Carbonate (K2CO3) (2.0 eq)

[¢]

Acetone or N,N-Dimethylformamide (DMF), anhydrous

[e]

Sodium lodide (Nal) (catalytic amount, optional)

e Procedure:

o To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add
3,5-dichloro-4-hydroxybenzaldehyde.

o Add anhydrous potassium carbonate. The use of a mild base like K2COs is crucial to
selectively deprotonate the phenol without promoting side reactions.[4]

o Add anhydrous acetone or DMF to the flask (approx. 15-20 mL per gram of starting
aldehyde). DMF can facilitate reactions with less reactive chlorides, though acetone is
often sufficient and easier to remove.

o Stir the resulting suspension at room temperature for 20 minutes.

o Slowly add benzyl bromide to the stirred mixture. A catalytic amount of Nal can be added
to facilitate the reaction, particularly if benzyl chloride is used, via the Finkelstein reaction.
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o Heat the reaction mixture to reflux (Acetone: ~56°C; DMF: may require heating to 60-
80°C).

o Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a
hexane:ethyl acetate mixture (e.g., 4:1). The reaction is typically complete within 4-12
hours.

o Upon completion, cool the mixture to room temperature. Filter off the inorganic salts and
wash the filter cake with a small volume of acetone.

o Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the
crude product.

o Purification: The crude product can be purified by recrystallization from ethanol or by flash
column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-
benzyloxy-3,5-dichlorobenzaldehyde.

Step 2: Reduction of 4-Benzyloxy-3,5-dichlorobenzaldehyde to (4-Benzyloxy-3,5-
dichlorophenyl)methanol

The reduction of an aldehyde to a primary alcohol is a fundamental transformation. Sodium
borohydride (NaBHa) is an ideal reagent for this step due to its chemoselectivity; it will readily
reduce the aldehyde without affecting the aromatic rings or the benzyl ether.[7]

e Materials:
o 4-Benzyloxy-3,5-dichlorobenzaldehyde (1.0 eq)
o Sodium Borohydride (NaBHa4) (1.5 - 2.0 eq)
o Methanol or Ethanol, anhydrous
o Deionized Water
o 1M Hydrochloric Acid (HCI)

o Ethyl Acetate
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e Procedure:

o Dissolve the 4-benzyloxy-3,5-dichlorobenzaldehyde in anhydrous methanol or ethanol in a
round-bottom flask equipped with a magnetic stir bar.

o Cool the solution to 0°C in an ice bath. This is a critical step to control the exothermic
reaction upon addition of the hydride reagent.

o Slowly add sodium borohydride in small portions. Vigorous gas (Hz) evolution may be
observed.

o After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to
room temperature and stir for an additional 1-2 hours.

o Monitor the reaction by TLC until the starting aldehyde is fully consumed.

o Work-up: Carefully quench the reaction by slowly adding deionized water at 0°C to destroy
excess NaBHa.

o Acidify the mixture to pH ~5-6 with 1M HCI.
o Remove the bulk of the alcohol solvent under reduced pressure.
o Extract the aqueous residue with ethyl acetate (3 x volumes).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure to yield the crude (4-Benzyloxy-
3,5-dichlorophenyl)methanol.

o Purification: The final product can be purified by flash column chromatography or
recrystallization to achieve high purity.

Visualization of the Synthetic Workflow

Step 1: Williamson Ether Synthesis Step 2: Reduction
3,5-Dichloro-4- Benzyl Bromide, K2.COs, Acetone 4-Benzyloxy-3,5- NaBHa, Methanol (4-Benzyloxy-3,5-
hydroxybenzaldehyde "\ dichlorobenzaldehyde dichlorophenyl)methanol
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Caption: Proposed two-step synthesis of the target compound.

Part 3: Physicochemical Properties and
Characterization

The expected physicochemical properties of (4-Benzyloxy-3,5-dichlorophenyl)methanol can
be inferred from its structure. The two chlorine atoms will significantly increase its lipophilicity
(logP) compared to the non-chlorinated analog. The benzyloxy group also contributes to this
property. The hydroxyl group provides a site for hydrogen bonding. The compound is expected
to be a solid at room temperature with poor solubility in water but good solubility in organic
solvents like dichloromethane, ethyl acetate, and alcohols.

Upon successful synthesis, the structure and purity of (4-Benzyloxy-3,5-
dichlorophenyl)methanol would be confirmed using standard analytical techniques:

e 'H and 3C NMR Spectroscopy: To confirm the chemical structure, connectivity, and purity.

e Mass Spectrometry (MS): To determine the molecular weight and isotopic pattern
characteristic of a dichlorinated compound.

 Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the
alcohol and C-O stretches of the ether and alcohol.

Part 4: Relevance and Potential Applications in Drug
Development

The structural motifs present in (4-Benzyloxy-3,5-dichlorophenyl)methanol are of significant
interest to medicinal chemists for several reasons.

The Dichlorophenyl Moiety: A Tool for Modulating
Bioactivity

The incorporation of a dichlorophenyl group is a well-established strategy in drug design.[8]
Chlorine atoms can enhance a molecule's therapeutic potential by:
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« Increasing Lipophilicity: This can improve membrane permeability and oral absorption.

e Blocking Metabolic Sites: Halogen atoms can prevent metabolic oxidation by cytochrome
P450 enzymes, thereby increasing the drug's half-life.

e Enhancing Target Binding: The electronegative chlorine atoms can participate in halogen
bonding or other specific interactions within a protein's active site, increasing binding affinity
and potency.

Prominent drugs containing a dichlorophenyl group include the anti-inflammatory agent
Diclofenac (2,6-dichlorophenyl) and the antidepressant Sertraline (3,4-dichlorophenyl).[8] The
3,5-dichloro substitution pattern is also found in various bioactive compounds, including
intermediates for pharmaceuticals like Tafamidis.[9]

The Benzyloxy Group: A Versatile Pharmacophore and
Protecting Group

The benzyloxy group is more than just a simple ether. In medicinal chemistry, it is recognized
as a key pharmacophore that can impart beneficial properties.[3][6] It is found in numerous
bioactive molecules, including monoamine oxidase (MAO) inhibitors, where it plays a crucial
role in binding to the enzyme's active site.[6][10] Furthermore, in multi-step syntheses, the
benzyl group is one of the most common protecting groups for alcohols and phenols due to its
stability in a wide range of conditions and its facile removal via catalytic hydrogenolysis.[5][11]

(4-Benzyloxy-3,5-dichlorophenyl)methanol as a
Synthetic Intermediate

The primary utility of the title compound is as a versatile synthetic intermediate or building
block. The benzyl alcohol functionality can be easily converted into other groups (e.g., halides,
amines, esters, ethers) to build more complex molecules for screening in drug discovery
programs.
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Caption: Role as a versatile building block in chemistry.

Conclusion

While (4-Benzyloxy-3,5-dichlorophenyl)methanol does not currently possess a registered
CAS number, this guide demonstrates its clear potential and accessibility for the research
community. By providing a logical and detailed synthetic protocol based on well-established
chemical reactions, we have outlined a clear path to its creation from commercially available
starting materials. The analysis of its constituent structural motifs—the dichlorophenyl ring and
the benzyloxy group—firmly places this molecule within a class of compounds highly relevant
to modern medicinal chemistry. Its potential as a versatile intermediate for the synthesis of
novel bioactive compounds makes it a valuable target for researchers in both academic and
industrial drug discovery settings.

References

A complete list of all sources cited is provided below for verification.

e Singh, S., et al. (2022). Revealing the role of the benzyloxy pharmacophore in the design of
a new class of monoamine oxidase-B inhibitors. Archiv der Pharmazie, 355(8), €2200084.
[Link]

© 2026 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b3353248/docs?utm_src=pdf-body-img#introduction-navigating-the-landscape-of-a-novel-building-block
https://www.benchchem.com/product/b3353248/docs?utm_src=pdf-body#introduction-navigating-the-landscape-of-a-novel-building-block
https://pubmed.ncbi.nlm.nih.gov/35567313/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3353248?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Oba, R., et al. (2016). Biocatalytic reduction of benzaldehyde using vegetable wastes as
enzyme sources. TIP Revista Especializada en Ciencias Quimico-Bioldgicas, 19(1), 36-42.
[Link]

Mandal, S., et al. (2020). Green Methodology Development for the Surfactant Assisted
Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside
Surfactants Detergents, 57(2), 115-121. [Link]

Scribd. (n.d.). Auto-Oxidation-Reduction of Benzaldehyde. [Link]

Ribeiro, M. H. L., et al. (2022). Process Development for Benzyl Alcohol Production by
Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors. Processes, 10(5), 903. [Link]

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Protection: Understanding
Benzyloxy Groups in Synthesis. [Link]

Market Publishers. (2024). Dichlorophenylphosphine (DCPP): Unleashing the Potential in
Specialty Chemical Synthesis. [Link]

LibreTexts Chemistry. (2021). 12. The Williamson Ether Synthesis. [Link]

Park, C., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl
chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1),
22421. [Link]

Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. [Link]

El-Faham, A., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-
containing molecules for drug discovery: A critical review. Journal of Molecular Structure,
1219, 128598. [Link]

Sahoo, P. K., et al. (2025). Visible-Light-Induced Secondary Benzylic C(sp3)-H
Functionalization for Nucleophilic Substitution: An Intermolecular C—X (C-N, C-C, and C—Br)
Bond Forming Reaction. The Journal of Organic Chemistry. [Link]

Organic Syntheses. (n.d.). m--METHOXYBENZALDEHYDE. [Link]

© 2026 BenchChem. All rights reserved. 9/11 Tech Support


https://www.medigraphic.com/cgi-bin/new/resumenI.cgi?IDARTICULO=65502
https://www.researchgate.net/publication/340003004_Green_Methodology_Development_for_the_Surfactant_Assisted_Williamson_Synthesis_of_4-Benzyloxy_Benzoic_Acid_Ether_in_Aqueous_Media
https://www.scribd.com/document/329437156/Auto-oxidation-reduction-of-Benzaldehyde
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9147101/
https://www.inno-pharmchem.com/news/the-chemistry-of-protection-understanding-benzyloxy-groups-in-synthesis-29532585.html
https://marketpublishers.com/r_Dichlorophenylphosphine_DCPP_Unleashing_Potential_in_Specialty_Chemical_Synthesis.html
https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_222%3A_Organic_Chemistry_Lab_II/12%3A_The_Williamson_Ether_Synthesis
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9795039/
https://www.organic-chemistry.org/synthesis/O1H/alcoholsfromcarbonyls.shtm
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7384351/
https://pubs.acs.org/doi/10.1021/acs.joc.4c02741
http://www.orgsyn.org/demo.aspx?prep=cv3p0554
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3353248?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Bowen, R. D., et al. (2003). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-
benzaldehyde. Molecules, 8(9), 717-722. [Link]

Google Patents. (n.d.). CN102358723A - Preparation method of N-(4-fluorophenyl)-4-
benzyloxy benzylidene amine.

PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzaldehyde. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3,5-dichloro-4-hydroxybenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

2. 3,5-Dichloro-4-hydroxybenzaldehyde | C7H4CI202 | CID 16839 - PubChem
[pubchem.ncbi.nim.nih.gov]

3. nbinno.com [nbinno.com]
4. pdf.benchchem.com [pdf.benchchem.com]
5. benchchem.com [benchchem.com]

6. Revealing the role of the benzyloxy pharmacophore in the design of a new class of
monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nim.nih.gov]

7. Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources
[scielo.org.mx]

8. pdf.benchchem.com [pdf.benchchem.com]
9. Organic Syntheses Procedure [orgsyn.org]

10. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new
class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nim.nih.gov]

11. nbinno.com [nbinno.com]

To cite this document: BenchChem. [Introduction: Navigating the Landscape of a Novel
Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3353248/docs#introduction-navigating-the-
landscape-of-a-novel-building-block]

© 2026 BenchChem. All rights reserved. 10/11 Tech Support


https://www.mdpi.com/1420-3049/8/9/717
https://pubchem.ncbi.nlm.nih.gov/compound/16839
https://www.benchchem.com/product/b3353248?utm_src=pdf-custom-synthesis#bc-rfq
https://www.sigmaaldrich.com/JP/ja/product/aldrich/cds014555
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dichloro-4-hydroxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dichloro-4-hydroxybenzaldehyde
https://www.nbinno.com/article/pharmaceutical-intermediates/chemistry-protection-understanding-benzyloxy-groups-synthesis-sn
https://pdf.benchchem.com/123/Application_Notes_and_Protocols_for_the_Williamson_Ether_Synthesis_of_2_Benzyloxy_4_fluorobenzaldehyde.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Williamson_Ether_Synthesis_of_Benzyl_Ethers.pdf
https://pubmed.ncbi.nlm.nih.gov/35567313/
https://pubmed.ncbi.nlm.nih.gov/35567313/
https://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0188-62662017000400013
https://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0188-62662017000400013
https://pdf.benchchem.com/1360/A_Technical_Guide_to_Dichlorophenyl_Containing_Bioactive_Molecules.pdf
http://orgsyn.org/demo.aspx?prep=v96p0124
https://pmc.ncbi.nlm.nih.gov/articles/PMC9794710/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9794710/
https://www.nbinno.com/article/other-organic-chemicals/benzyl-medicinal-chemistry-drug-discovery-nw
https://www.benchchem.com/product/b3353248/docs#introduction-navigating-the-landscape-of-a-novel-building-block
https://www.benchchem.com/product/b3353248/docs#introduction-navigating-the-landscape-of-a-novel-building-block
https://www.benchchem.com/product/b3353248/docs#introduction-navigating-the-landscape-of-a-novel-building-block
https://www.benchchem.com/product/b3353248/docs#introduction-navigating-the-landscape-of-a-novel-building-block
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3353248?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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